(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 124656-62-8
VCID: VC0054990
InChI: InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1
SMILES: CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide

CAS No.: 124656-62-8

Main Products

VCID: VC0054990

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide - 124656-62-8

CAS No. 124656-62-8
Product Name (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name (2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)propanamide
Standard InChI InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1
Standard InChIKey VUXSLRUURPUHCK-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N
SMILES CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N
Canonical SMILES CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N
PubChem Compound 16211087
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator